molecular formula C23H22N4O3 B15283610 Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate

Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate

Cat. No.: B15283610
M. Wt: 402.4 g/mol
InChI Key: OJHBKZBJMHHPIO-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is a complex organic compound with the molecular formula C23H22N4O3 and a molecular weight of 402.454. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core, a hydroxyphenyl group, and an ethyl benzoate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps and conditions for synthesizing this compound may vary, but generally include the following:

    Formation of the imidazo[1,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the hydroxyphenyl group: This is achieved through a substitution reaction, often using a hydroxyphenyl halide and a suitable base.

    Coupling with ethyl benzoate: The final step involves the esterification of the intermediate product with ethyl benzoate under acidic or basic conditions.

Chemical Reactions Analysis

Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions.

Scientific Research Applications

Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infections.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cellular signaling, leading to altered cellular responses. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signal transduction and gene expression.

Comparison with Similar Compounds

Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl group and exhibit comparable biological activities.

    Imidazole derivatives: Compounds containing the imidazole ring, such as those used in antifungal and antibacterial agents, have structural similarities and potential overlapping applications.

    Pyrido[1,2-a]pyrimidine derivatives: These compounds have a similar fused ring system and are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino]benzoate

InChI

InChI=1S/C23H22N4O3/c1-4-30-22(29)17-5-9-18(10-6-17)25-21-20(16-7-11-19(28)12-8-16)26-23-24-14(2)13-15(3)27(21)23/h5-13,25,28H,4H2,1-3H3

InChI Key

OJHBKZBJMHHPIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(C=C4)O

Origin of Product

United States

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